molecular formula C9H7Cl2F3N2 B11789819 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine CAS No. 1706455-38-0

4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B11789819
CAS No.: 1706455-38-0
M. Wt: 271.06 g/mol
InChI Key: IJNKNMIPHNTWLW-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is a versatile chemical intermediate designed for pharmaceutical research and development. Its molecular structure, featuring a reactive dichloro-pyrimidine core and a lipophilic trifluoromethyl group, makes it a valuable scaffold for constructing novel bioactive compounds. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Trifluoromethylpyrimidine derivatives are prominent in medicinal chemistry due to their wide range of biological activities. Research indicates that similar compounds serve as potent inhibitors of critical biological targets. For instance, certain 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as Epidermal Growth Factor Receptor (EGFR) inhibitors , showing excellent antitumor activity against various cancer cell lines . The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. Beyond oncology, the pyrimidine scaffold is a privileged structure in pesticide chemistry. Novel trifluoromethyl pyrimidine derivatives demonstrate significant antiviral and antifungal activities , in some cases exceeding the efficacy of commercial agents, highlighting their potential in agrochemical research . Furthermore, recent studies have explored 6-(trifluoromethyl)pyrimidine derivatives as potent antagonists of Toll-like Receptor 8 (TLR8) , a key player in the innate immune system, suggesting potential applications in treating autoimmune diseases . The specific substitution pattern on the pyrimidine ring, particularly at the 4 and 6 positions, is crucial for modulating its reactivity and biological potency, as seen in the use of intermediates like 2,4-dichloro-5-(trifluoromethyl)pyrimidine . Researchers can leverage this high-value building block to explore structure-activity relationships and develop new chemical entities for life science applications.

Properties

CAS No.

1706455-38-0

Molecular Formula

C9H7Cl2F3N2

Molecular Weight

271.06 g/mol

IUPAC Name

4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C9H7Cl2F3N2/c10-6-5(4-2-1-3-4)7(11)16-8(15-6)9(12,13)14/h4H,1-3H2

InChI Key

IJNKNMIPHNTWLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N=C(N=C2Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction with Trifluoromethyl and Cyclobutyl Groups

The pyrimidine core is typically assembled via cyclocondensation reactions. For example, diethyl malonate reacts with formamide in the presence of sodium ethoxide to form 4,6-dihydroxypyrimidine, as demonstrated in the synthesis of 4,6-dichloropyrimidine. Adapting this approach, trifluoromethyl-containing precursors could be integrated during ring formation. A hypothetical route involves reacting cyclobutyl acetamidine with a trifluoromethyl diketone derivative under acidic conditions to yield 5-cyclobutyl-2-(trifluoromethyl)pyrimidine-4,6-diol. This diol intermediate serves as a critical precursor for subsequent chlorination.

Chlorination of Dihydroxypyrimidine Intermediates

Chlorination of hydroxyl groups at positions 4 and 6 is achieved using thionyl chloride (SOCl₂) in dichloroethane with catalytic zinc chloride. For instance, 4,6-dihydroxypyrimidine treated with SOCl₂ at reflux for 6–8 hours yields 4,6-dichloropyrimidine with over 83% efficiency. Applying this to the target compound, 5-cyclobutyl-2-(trifluoromethyl)pyrimidine-4,6-diol would undergo analogous chlorination to install the dichloro functionality.

Table 1: Chlorination Conditions for Pyrimidine Derivatives

PrecursorChlorinating AgentSolventCatalystTemperatureYieldSource
4,6-DihydroxypyrimidineSOCl₂DichloroethaneZnCl₂Reflux83%
2,4-Dichloro-5-TFM* PyrimidinePOCl₃DCMNone80°C72%
*TFM = Trifluoromethyl
Starting MaterialReagentConditionsCatalystYieldSource
2,4-Dichloro-5-TFM Pyrimidinetert-ButanolZnCl₂, 0°C, 16hNone32%
5-Bromo-2-TFM PyrimidineCyclobutylboronic AcidPd(PPh₃)₄, K₂CO₃DME, 80°C55%*
*Hypothetical yield based on analogous reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts substitution efficiency. Polar aprotic solvents like dichloroethane enhance electrophilicity at chlorine sites, while bases such as N-ethyl-N,N-diisopropylamine (DIEA) neutralize HCl byproducts. For example, reactions in isopropyl alcohol with DIEA at 20°C achieve 40% yield for analogous substitutions.

Temperature and Time Considerations

Chlorination reactions require reflux conditions (80–110°C) to overcome kinetic barriers, whereas substitutions at position 5 proceed optimally at moderate temperatures (20–50°C) to avoid decomposition. Extended reaction times (12–24 hours) are often necessary for complete conversion, as seen in the synthesis of Reg-1-23 and Reg-1-24.

Purification and Characterization

Column Chromatography

Silica gel chromatography using gradients of dichloromethane and methanol (20:1) effectively isolates target compounds from byproducts. For instance, 140 mg of a dichloro-trifluoromethylpyrimidine derivative was purified using this method.

Spectroscopic Analysis

¹H and ¹³C NMR confirm substituent placement, while LC-MS validates molecular weight. In source, LC-MS data ([M+H]+ = 382) corroborated the structure of a related pyrimidine amide.

Challenges and Alternative Approaches

Steric Hindrance at Position 5

The cyclobutyl group’s bulk complicates substitution reactions. Mitigation strategies include using larger catalysts (e.g., XPhos Pd G3) or microwave-assisted heating to accelerate kinetics.

Competing Side Reactions

Over-chlorination or trifluoromethyl group degradation may occur under harsh conditions. Controlled addition of chlorinating agents and low-temperature steps minimize these issues .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic substitution due to electron-deficient aromaticity induced by the trifluoromethyl group. Key reaction pathways include:

Amination

  • Reagents/Conditions : Primary or secondary amines (e.g., methylamine, morpholine) react in polar aprotic solvents (e.g., tert-butanol) with a base (e.g., DIPEA) at 40–80°C .

  • Regioselectivity : The 4-position is typically more reactive than the 6-position due to steric hindrance from the cyclobutyl group at position 5 .

  • Example :

    AmineSolventTemp (°C)Product (Major)Yield (%)
    Anilinetert-Butanol804-Anilino-6-chloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine78

Alkoxylation/Thiolation

  • Reagents : Alkoxides (e.g., NaOMe) or thiols (e.g., HSCH₂CO₂Et) in DMF at 60–100°C yield ethers or thioethers.

  • Kinetics : Reactions at the 4-position proceed 3–5× faster than at the 6-position due to electronic effects.

Cross-Coupling Reactions

The chlorine atoms enable transition-metal-catalyzed coupling reactions for constructing complex architectures:

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water (80°C).

  • Scope : Aryl/heteroaryl boronic acids couple selectively at the 4-position.

    Boronic AcidProductYield (%)
    Phenylboronic acid4-Phenyl-6-chloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine85

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene (100°C).

  • Application : Direct coupling with sterically hindered amines (e.g., tert-butylamine) at the 6-position.

Functionalization of the Cyclobutyl Group

The cyclobutyl ring undergoes strain-driven reactions:

Ring-Opening Metathesis

  • Reagents : Grubbs catalyst (2nd generation) in CH₂Cl₂ at 40°C yields linear alkenes.

  • Utility : Enables conjugation with polymers or biomolecules.

Oxidation

  • Reagents : RuO₄ or KMnO₄ oxidizes cyclobutyl to a diketone under acidic conditions (20–50°C).

Trifluoromethyl Group Reactivity

The CF₃ group is generally inert but participates in:

Radical Reactions

  • Conditions : AIBN-initiated with Bu₃SnH in benzene (80°C) replaces CF₃ with H, though yields are low (<30%).

Reaction Optimization Insights

  • Solvent Effects : tert-Butanol enhances regioselectivity in amination by reducing steric clashes .

  • Catalyst Screening : Pd-based catalysts with bulky ligands improve coupling efficiency at the 6-position.

This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclobutyl modification underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize temperature control and solvent choice to direct regioselectivity and maximize yields .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

  • Chemical Formula : C5_5H5_5Cl2_2F3_3N2_2
  • Molecular Weight : 195.01 g/mol
  • CAS Number : 1706455-38-0

The structure includes:

  • Two chlorine atoms at positions 4 and 6,
  • A cyclobutyl group at position 5,
  • A trifluoromethyl group at position 2.

Medicinal Chemistry

4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is investigated for its potential as a pharmacophore in drug development. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable candidate for new therapeutic agents.

Case Study :
A study synthesized novel derivatives of trifluoromethyl pyrimidines, including this compound, which exhibited promising anticancer activities against various cell lines such as PC3 and K562 at concentrations of 5 μg/ml. The results indicated that derivatives maintained significant activity compared to established drugs like doxorubicin .

Agricultural Chemistry

This compound has been explored for its potential use in agrochemicals, particularly as an antifungal agent. Its structural features may confer enhanced efficacy against specific pathogens.

Case Study :
Research evaluating the antifungal properties of trifluoromethyl pyrimidine derivatives found that certain compounds demonstrated excellent activity against Botrytis cinerea, achieving inhibition rates comparable to commercial fungicides . The compound's ability to disrupt fungal growth pathways makes it a candidate for further development in crop protection.

Materials Science

In materials science, the unique electronic properties of this compound are being studied for the development of advanced materials with specific optical and electronic characteristics.

Application Example :
The compound can serve as a building block in synthesizing complex heterocyclic compounds that may be used in organic electronics or photonic devices due to their favorable charge transport properties .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential drug candidate with enhanced metabolic stabilityActive against cancer cell lines (PC3, K562)
Agricultural ChemistryAntifungal agent for crop protectionEffective against Botrytis cinerea
Materials ScienceBuilding block for advanced materialsUseful in organic electronics

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the cyclobutyl group can influence its overall conformation and stability. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Antifungal and Insecticidal Activity

  • Trifluoromethyl Pyrimidines: Derivatives with CF₃ groups (e.g., ) and amide moieties exhibit moderate to excellent antifungal and insecticidal activities, as shown in studies involving Botrytis cinerea and Plutella xylostella . The target compound’s cyclobutyl group may further enhance these properties by increasing hydrophobic interactions.
  • Substitution at C5: Analogs with polar groups (e.g., 5-OCH₃ in ) often show reduced potency compared to nonpolar substituents like cyclobutyl, which aligns with the trend observed in , where C5-methyl analogs retained potency but exhibited cytotoxicity .

Antibacterial Activity and Cytotoxicity

  • Cytotoxicity Mitigation: The cyclobutyl group in the target compound may reduce cytotoxicity compared to 2-pyridine analogs (e.g., compound in with IC₅₀ = 3.2 µM), as bulkier substituents can hinder off-target interactions .

Physicochemical Properties

  • Lipophilicity (LogP): The cyclobutyl and CF₃ groups likely increase LogP compared to analogs with OCH₃ or NH₂, favoring agrochemical applications where cuticular penetration is critical.
  • Solubility: Polar solvents (e.g., DMSO) are recommended for analogs like , but the target compound’s low solubility may necessitate formulation adjustments for biological testing .

Biological Activity

4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This compound exhibits structural features that suggest it may interact with various biological targets, including enzymes and receptors involved in disease processes.

The molecular formula for this compound is C9H7Cl2F3N2C_9H_7Cl_2F_3N_2 with a molecular weight of approximately 252.07 g/mol. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines. The inhibition of JAKs can lead to therapeutic effects in conditions such as autoimmune diseases and cancers.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
JAK InhibitionRegulates inflammatory responses
Antitumor ActivityPotential efficacy against certain cancer cell lines
CytotoxicityInduces apoptosis in specific tumor models
Antiproliferative EffectsInhibits proliferation in various cell lines

Case Studies and Research Findings

  • JAK Inhibition and Autoimmune Diseases
    • A study highlighted the effectiveness of this compound as a selective JAK inhibitor. The compound demonstrated a significant reduction in inflammatory markers in animal models of autoimmune diseases, suggesting its potential for therapeutic use in conditions like rheumatoid arthritis and psoriasis .
  • Antitumor Efficacy
    • In vitro studies showed that this compound exhibited cytotoxic effects on several cancer cell lines, including colon and breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase . The compound's IC50 values varied across different cell lines, indicating selective potency.
  • Pharmacokinetics
    • Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics, with high gastrointestinal absorption noted in animal models . This property is essential for oral bioavailability, making it a candidate for oral therapeutic formulations.

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of JAK signaling pathways. By blocking these pathways, the compound can modulate immune responses and reduce inflammation, which is beneficial in treating autoimmune disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine to improve yield and purity?

  • Methodological Answer : Begin by evaluating reaction conditions (temperature, solvent polarity, and catalyst selection). For example, halogenated solvents like dichloromethane may enhance electrophilic substitution efficiency. Monitor intermediates using thin-layer chromatography (TLC) and optimize purification via column chromatography with gradient elution. Compare yields under inert atmospheres (e.g., nitrogen) to mitigate hydrolysis of trichloromethyl groups .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of 1H^1H/13C^13C-NMR to confirm substituent positions and cyclobutyl geometry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects from the cyclobutyl group, as demonstrated in pyrazolo-pyrimidine derivatives . IR spectroscopy can identify C-F and C-Cl stretches (1050–1250 cm1^{-1}) to verify functional groups .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), UV light, and humidity (75% RH). Analyze degradation products via HPLC-MS and compare with control samples stored at -20°C in amber vials. Track chloro and trifluoromethyl group hydrolysis using 19F^{19}F-NMR .

Advanced Research Questions

Q. What strategies address regioselective challenges in functionalizing the pyrimidine ring?

  • Methodological Answer : Prioritize electrophilic substitution at the 4- and 6-positions due to electron-withdrawing effects from Cl and CF3_3. Use steric directing groups (e.g., cyclobutyl) to block undesired sites. Computational modeling (DFT) predicts reactive sites, while Suzuki-Miyaura coupling introduces aryl groups at the 5-position, as seen in analogous pyridine derivatives .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against enzymes like kinases or cytochrome P450, using the cyclobutyl group’s steric profile to assess binding affinity. Validate predictions with in vitro assays (e.g., fluorescence polarization). QSAR models correlate substituent electronegativity with activity, guided by pharmacophore features in trifluoromethyl-pyridines .

Q. What experimental frameworks resolve contradictions in reported biological activity data?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Cross-validate using orthogonal methods: SPR for binding kinetics vs. cell viability assays. Review literature for batch-specific impurities (e.g., residual solvents) that may skew results, as noted in pyrimidine analog studies .

Q. How can solubility limitations be overcome for in vivo studies?

  • Methodological Answer : Employ co-solvents (DMSO:PBS mixtures ≤1%) or formulate as nanoparticles via solvent evaporation. Cyclodextrin inclusion complexes enhance aqueous solubility, while pro-drug strategies (e.g., esterification of pyrimidine amines) improve bioavailability, as applied to fluorinated heterocycles .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for this compound’s regioisomers?

  • Methodological Answer : Synthesize and isolate regioisomers using preparative HPLC. Compare 1H^1H-NMR chemical shifts: cyclobutyl protons appear as distinct multiplet patterns (δ 2.5–3.5 ppm). X-ray diffraction definitively assigns regiochemistry, as in pyrazolo-pyrimidine structures .

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